1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde
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Overview
Description
1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an aldehyde functional group at the 4-position. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzyl bromide and pyrazole.
Reaction Conditions: The key step involves the reaction of 2-(trifluoromethyl)benzyl bromide with pyrazole in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). This reaction forms the intermediate 1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and biological activity.
1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole-4-methanol:
The uniqueness of this compound lies in its combination of a trifluoromethyl group and an aldehyde group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)11-4-2-1-3-10(11)7-17-6-9(8-18)5-16-17/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQXABZDSWJFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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